N-[(Benzyloxy)carbonyl]-2-methyl-D-cysteine N-[(Benzyloxy)carbonyl]-2-methyl-D-cysteine
Brand Name: Vulcanchem
CAS No.: 825635-19-6
VCID: VC18100699
InChI: InChI=1S/C12H15NO4S/c1-12(8-18,10(14)15)13-11(16)17-7-9-5-3-2-4-6-9/h2-6,18H,7-8H2,1H3,(H,13,16)(H,14,15)/t12-/m1/s1
SMILES:
Molecular Formula: C12H15NO4S
Molecular Weight: 269.32 g/mol

N-[(Benzyloxy)carbonyl]-2-methyl-D-cysteine

CAS No.: 825635-19-6

Cat. No.: VC18100699

Molecular Formula: C12H15NO4S

Molecular Weight: 269.32 g/mol

* For research use only. Not for human or veterinary use.

N-[(Benzyloxy)carbonyl]-2-methyl-D-cysteine - 825635-19-6

Specification

CAS No. 825635-19-6
Molecular Formula C12H15NO4S
Molecular Weight 269.32 g/mol
IUPAC Name (2S)-2-methyl-2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoic acid
Standard InChI InChI=1S/C12H15NO4S/c1-12(8-18,10(14)15)13-11(16)17-7-9-5-3-2-4-6-9/h2-6,18H,7-8H2,1H3,(H,13,16)(H,14,15)/t12-/m1/s1
Standard InChI Key QIUCNBFBTNPRPK-GFCCVEGCSA-N
Isomeric SMILES C[C@@](CS)(C(=O)O)NC(=O)OCC1=CC=CC=C1
Canonical SMILES CC(CS)(C(=O)O)NC(=O)OCC1=CC=CC=C1

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

N-[(Benzyloxy)carbonyl]-2-methyl-D-cysteine has the molecular formula C₁₂H₁₅NO₄S and a molecular weight of 269.32 g/mol . The IUPAC name, (2S)-2-methyl-2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoic acid, reflects its D-cysteine backbone, methyl group at the α-carbon, and Cbz-protected amine . The stereochemistry is critical: the S configuration at the α-carbon distinguishes it from L-enantiomers, influencing its interactions in chiral environments .

The SMILES notation CC@@(C(=O)O)NC(=O)OCC1=CC=CC=C1 encodes its structure, highlighting the benzyl ester (OCC1=CC=CC=C1), thiol group (CS), and carboxylate moiety (C(=O)O) . The InChIKey QIUCNBFBTNPRPK-GFCCVEGCSA-N uniquely identifies its stereoisomer in databases .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves Cbz protection of 2-methyl-D-cysteine (Fig. 1). A standard protocol includes:

  • Amino Protection: Treating 2-methyl-D-cysteine with benzyl chloroformate in alkaline aqueous conditions to form the Cbz-carbamate.

  • Purification: Isolation via acid precipitation or chromatography .

Applications in Peptide Chemistry

Role as a Building Block

The Cbz group shields the amine during solid-phase peptide synthesis (SPPS), preventing unintended couplings. Post-synthesis, the group is removed via hydrogenolysis or acidic conditions (e.g., HBr/AcOH) . The methyl group enhances steric hindrance, reducing racemization risks during activation .

Case Study: Microbisporicin Analog Synthesis

The LSU study on β-methyl-lanthionine highlights this compound’s potential in synthesizing lantibiotics—peptides with thioether crosslinks. Incorporating N-Cbz-2-methyl-D-cysteine could stabilize intermediates during desulfurization or cyclization steps.

Comparative Analysis with Analogous Compounds

PropertyN-Cbz-2-methyl-D-cysteineN-Cbz-N-methyl-D-isoleucine β-Methyl-L-cysteine
Molecular FormulaC₁₂H₁₅NO₄SC₁₅H₂₁NO₄C₄H₉NO₂S
Protecting GroupCbzCbzNone
Stereocenterα-Sα-R, β-Rβ-S
ApplicationsPeptide synthesisConformational studiesLantibiotic models

Future Research Directions

  • Enzymatic Synthesis: Exploring lipases or proteases for stereoselective methyl group addition .

  • Drug Delivery: Leveraging the thiol group for conjugating therapeutics via disulfide linkages.

  • Computational Modeling: Predicting reactivity in peptide elongation using DFT calculations.

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